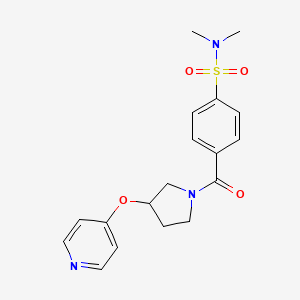
2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-N-(3-methoxyphenyl)acetamide oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-N-(3-methoxyphenyl)acetamide oxalate is a useful research compound. Its molecular formula is C24H29FN2O7 and its molecular weight is 476.501. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-N-(3-methoxyphenyl)acetamide oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-N-(3-methoxyphenyl)acetamide oxalate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Synthesis and Medicinal Chemistry
- The compound is involved in the synthesis of various medicinal chemistry components. For instance, it's related to oxindole synthesis via palladium-catalyzed CH functionalization, which is a significant method in medicinal chemistry synthesis (Magano et al., 2014).
2. Neuropharmacology
- Research on compounds structurally related to this one has explored their effects on neural systems, particularly in the context of feeding, arousal, stress, and drug abuse. For example, GSK1059865, a structurally related compound, has been evaluated for its effects on binge eating in rats, highlighting the potential role of similar compounds in neuropharmacological research (Piccoli et al., 2012).
3. Radiochemistry
- The compound and its derivatives are also of interest in radiochemistry, especially in the synthesis of radiobrominated ligands for various receptors. This application is crucial in developing tracers for positron emission tomography (PET) and other imaging technologies (Terrière et al., 1997).
4. Carbohydrate Chemistry
- In carbohydrate chemistry, derivatives of this compound have been used in the protection of hydroxyl groups. This application is vital for the synthesis of complex carbohydrates and glycoconjugates (Spjut et al., 2010).
5. Catalysis and Organic Synthesis
- The compound is relevant in catalysis and organic synthesis, contributing to the development of new methodologies and synthesis of novel compounds. This includes its role in the synthesis of new salts and their use in pharmaceutical compositions (ジュリアン・ジョヴァンニーニ et al., 2005).
6. Molecular Dynamics and Quantum Chemistry
- Studies on similar piperidine derivatives have been conducted in the field of quantum chemistry and molecular dynamic simulations, particularly for predicting corrosion inhibition efficiencies on metals (Kaya et al., 2016).
7. Antibacterial Research
- Related compounds have shown promise in antibacterial research, demonstrating activities against a variety of clinically important human pathogens (Zurenko et al., 1996).
properties
IUPAC Name |
2-[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]-N-(3-methoxyphenyl)acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O3.C2H2O4/c1-27-21-4-2-3-20(13-21)24-22(26)14-25-11-9-18(10-12-25)16-28-15-17-5-7-19(23)8-6-17;3-1(4)2(5)6/h2-8,13,18H,9-12,14-16H2,1H3,(H,24,26);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFOOVLFSOBYNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2CCC(CC2)COCC3=CC=C(C=C3)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FN2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-N-(3-methoxyphenyl)acetamide oxalate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3-fluoro-4-methylbenzoate](/img/structure/B2419886.png)


![N-{3-[ethyl(3-methylphenyl)amino]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2419892.png)






